molecular formula C12H11N3O6 B1263581 Proximicin A

Proximicin A

Cat. No.: B1263581
M. Wt: 293.23 g/mol
InChI Key: LUNJGRUKBOURFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proximicin A is a natural product found in Verrucosispora with data available.

Properties

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

methyl N-[5-[(5-carbamoylfuran-3-yl)carbamoyl]furan-3-yl]carbamate

InChI

InChI=1S/C12H11N3O6/c1-19-12(18)15-7-3-9(21-5-7)11(17)14-6-2-8(10(13)16)20-4-6/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18)

InChI Key

LUNJGRUKBOURFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)N

Synonyms

proximicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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